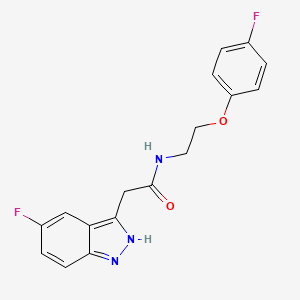

2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

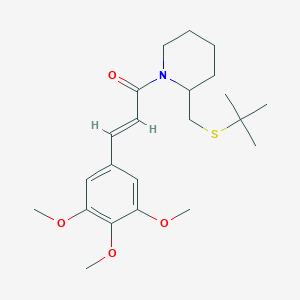

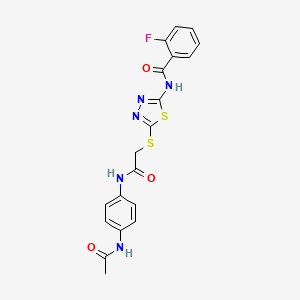

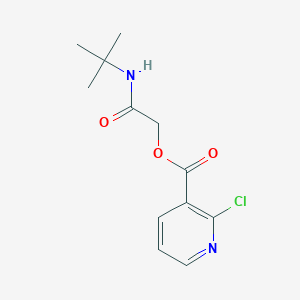

The synthesis of related compounds involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, as mentioned in the first paper . The synthesis process typically includes steps like S-alkylation, as seen in the second paper, where N-phenyl-2-chloroacetamide and triazole derivatives are reacted under alkaline conditions . The third paper describes the synthesis of acetamide derivatives with a thiadiazol ring, which involves the formation of diverse structures . These methods could potentially be adapted for the synthesis of "2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide" by incorporating the appropriate indazole and phenoxyethyl fragments.

Molecular Structure Analysis

The molecular structures of the compounds in the provided papers are confirmed using techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis . These analytical methods are crucial for verifying the identity and purity of the synthesized compounds. The presence of fluorine atoms in the molecules is likely to influence their electronic properties and, consequently, their biological activity.

Chemical Reactions Analysis

The papers do not provide detailed information on the specific chemical reactions of the compounds . However, the herbicidal activity mentioned in the first paper suggests that these compounds could interact with biological systems, possibly through mechanisms such as enzyme inhibition or receptor binding . The biological activity observed in the second paper, affecting plant roots and stems, also implies that these compounds can undergo specific interactions within living organisms .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of "this compound" are not discussed, the properties of similar compounds can be inferred. The presence of fluorine is known to affect properties like lipophilicity and metabolic stability, which are important for the activity of herbicidal compounds . The herbicidal activities against dicotyledonous weeds, as well as the effects on plant roots and stems, suggest that these compounds have the potential to penetrate plant tissues and exert their effects at low dosages .

Aplicaciones Científicas De Investigación

Pharmacological Properties and Therapeutic Efficacy

2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide exhibits a range of pharmacological activities primarily due to its pharmacodynamic properties. While specific studies directly investigating this compound were not identified, insights can be gained from the pharmacological actions and therapeutic uses of structurally related compounds. For instance, flutamide, a non-steroidal antiandrogen devoid of hormonal agonist activity, demonstrates the potential pathway through which related compounds might act. Flutamide's activity, substantially due to its principal metabolite 2-hydroxyflutamide, in advanced prostatic cancer treatment, suggests that similar compounds might interact with androgen receptors or related pathways. Flutamide's combination with luteinising hormone-releasing hormone (LHRH) agonists has shown promising results, potentially prolonging survival in prostatic cancer treatment (Brogden & Clissold, 1989; Brogden & Chrisp, 1991).

Environmental Fate and Behavior

The environmental fate and behavior of parabens, chemically related to acetamides through their ester functionalities, provide insight into the potential environmental impact and degradation pathways of acetamides. Parabens, used as preservatives, have been detected in water bodies, reflecting the persistence of similar compounds in the environment. Their biodegradability, alongside the formation of chlorinated by-products through reactions with free chlorine, underscores the need for understanding the environmental impact of related acetamides (Haman et al., 2015).

Metabolic and Genetic Implications

Research into the metabolism of paracetamol (acetaminophen) and its genetic differences provides a framework for understanding the metabolic pathways and potential genetic implications of acetamide compounds. The metabolism of paracetamol involves various pathways, including glucuronidation, sulfation, and oxidation, with genetic differences impacting susceptibility to toxicity. This highlights the importance of considering genetic factors in the pharmacokinetics and pharmacodynamics of acetamide derivatives (Zhao & Pickering, 2011).

Antimycotic Compound Insights

Flucytosine, an example of a synthetic antimycotic compound related to acetamides, underlines the therapeutic potential of acetamide derivatives in treating systemic mycoses. Its conversion into 5-fluorouracil (5-FU) within fungal cells, inhibiting RNA and DNA synthesis, suggests a pathway through which similar compounds could exert antifungal or anticancer effects. The development of resistance with monotherapy highlights the complexity of drug interactions and the need for combination therapies for enhanced efficacy (Vermes et al., 2000).

Propiedades

IUPAC Name |

2-(5-fluoro-2H-indazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c18-11-1-4-13(5-2-11)24-8-7-20-17(23)10-16-14-9-12(19)3-6-15(14)21-22-16/h1-6,9H,7-8,10H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZWXLLLXLSXRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)CC2=C3C=C(C=CC3=NN2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)